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An In-depth Technical Guide to the Structure and Domains of the CHD5 Protein

Executive Summary
Chromodomain Helicase DNA-binding protein 5 (CHD5) is a critical ATP-dependent chromatin

remodeler and a member of the SNF2/RAD54 helicase family.[1][2] As a key component of the

Nucleosome Remodeling and Deacetylase (NuRD) complex, CHD5 plays a pivotal role in

regulating gene transcription, particularly during neuronal development.[1][3] Located on

chromosome 1p36, a region frequently deleted in various cancers, CHD5 is a validated tumor

suppressor, with its expression often silenced in neuroblastomas, gliomas, and other

malignancies.[4][5] This guide provides a detailed examination of the CHD5 protein's

architecture, the specific functions of its domains, its interaction with chromatin, and the key

experimental methodologies used to elucidate its structure and function. This document is

intended for researchers, scientists, and drug development professionals seeking a

comprehensive understanding of CHD5.

CHD5 Protein Architecture and Domains
CHD5 belongs to the second subfamily of CHD proteins, alongside the highly homologous

CHD3 and CHD4.[5][6] Its structure is characterized by a series of conserved domains that

enable it to recognize specific histone modifications, hydrolyze ATP to remodel nucleosomes,

and interact with other proteins. The primary domains are organized sequentially along the

polypeptide chain.

The key structural features of CHD5 include:
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Tandem Plant Homeodomain (PHD) Zinc Fingers: Located at the N-terminus, these two zinc

finger motifs are crucial for "reading" the histone code.[5][7]

Tandem Chromodomains: Adjacent to the PHD fingers, these domains also participate in

recognizing histone tail modifications.[1][8]

SNF2-like ATPase/Helicase Domain: This central engine of the protein is split into two parts

and is responsible for hydrolyzing ATP to provide the energy for chromatin remodeling.[3][9]

C-terminal Region: This region contains motifs that may be involved in DNA binding and

protein-protein interactions.[5]

Figure 1: Domain architecture of the human CHD5 protein.

Quantitative Domain Data
The precise locations of these domains within the human CHD5 protein (UniProt: Q8TDI0) are

essential for functional studies and protein engineering.
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Domain Start Residue End Residue Description

PHD Zinc Finger 1 338 387

Recognizes histone

tails; zinc-coordinating

motif.

PHD Zinc Finger 2 426 473

Works in tandem with

PHD1 to bind histone

H3.

Chromodomain 1 509 563
Binds to methylated

histone tails.

Chromodomain 2 574 627
Functions in concert

with Chromodomain 1.

SNF2-like

ATPase/Helicase
703 1345

ATP-binding and

hydrolysis for

chromatin remodeling.

Coiled-Coil Motif 1795 1825

Potential protein-

protein interaction

site.

Table 1: Approximate amino acid positions of conserved domains in human CHD5 protein

(UniProt Q8TDI0). Positions are based on computational predictions and homology models.

Functional Roles of CHD5 Domains
Each domain of CHD5 executes a specialized function, and their coordinated action is critical

for its role in gene regulation and tumor suppression.

Histone Code Recognition by PHD and Chromodomains
The N-terminal region of CHD5 acts as a sophisticated reader of the histone code.

PHD Fingers: The tandem PHD domains of CHD5 specifically recognize and bind to the N-

terminal tail of histone H3 that is unmethylated at lysine 4 (H3K4me0).[4][5] Since H3K4

trimethylation (H3K4me3) is a hallmark of active gene promoters, this binding preference
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allows CHD5 to be recruited to transcriptionally inactive or poised gene loci.[4] The

interaction with unmodified H3 is essential for its tumor suppressor activity.[4]

Chromodomains: The tandem chromodomains mediate binding to histone H3 that is

trimethylated at lysine 27 (H3K27me3), a modification associated with transcriptionally

silenced chromatin (heterochromatin).[1][8]

This dual recognition capability enables CHD5 to target specific chromatin states, often those

associated with gene repression, where it can then enact its remodeling functions as part of the

NuRD complex.
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Figure 2: CHD5 domain interactions with a target nucleosome.

The ATPase/Helicase Engine
The central SNF2-like domain is the catalytic core of CHD5. It belongs to the SF2 family of

helicases, which use the energy from ATP hydrolysis to translocate along DNA.[7] In the

context of chromatin, this activity results in the disruption of histone-DNA contacts, leading to

nucleosome sliding, eviction, or spacing.[7] This remodeling activity alters the accessibility of
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DNA to transcription factors and other regulatory proteins, thereby directly influencing gene

expression.

Post-Translational Modifications (PTMs)
Post-translational modifications can regulate the activity, stability, and interaction partners of

CHD5. While the PTM landscape of CHD5 is not fully explored, several modifications have

been identified.

Modification Type Residue Description Reference

N5-methylglutamine Gln-1390

Methylation by

N6AMT1. Functional

role is under

investigation.

UniProt Q8TDI0[1]

Phosphorylation Ser-1554

Phosphoserine. May

regulate protein

activity or interactions.

UniProt Q8TDI0[1]

O-linked Glycosylation Multiple Sites

Potential sites

identified, may affect

protein stability and

localization.

UniProt Q8TDI0[1]

Table 2: Known post-translational modifications of human CHD5.

Key Experimental Methodologies
The study of CHD5's structure and function relies on a combination of molecular biology,

biochemistry, and genomics techniques.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
This is the gold-standard technique to identify the genomic binding sites of a DNA-associated

protein like CHD5.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.uniprot.org/uniprotkb/Q8TDI0/entry
https://www.uniprot.org/uniprotkb/Q8TDI0/entry
https://www.uniprot.org/uniprotkb/Q8TDI0/entry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol Outline:

Cross-linking: Cells are treated with formaldehyde to create covalent cross-links between

proteins and DNA, freezing interactions in place.

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically

200-600 bp) using sonication or enzymatic digestion.

Immunoprecipitation (IP): An antibody specific to CHD5 is used to capture the protein and its

cross-linked DNA fragments.

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heat, and the

associated DNA is purified.

Library Preparation and Sequencing: The purified DNA fragments are prepared into a

sequencing library and sequenced using a next-generation sequencing platform.

Data Analysis: Sequencing reads are mapped to a reference genome, and peak-calling

algorithms identify regions of significant enrichment, revealing CHD5 binding sites.
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Figure 3: A generalized workflow for ChIP-seq experiments.

Affinity Purification-Mass Spectrometry (AP-MS)
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AP-MS is used to identify proteins that interact with CHD5, such as components of the NuRD

complex.[10]

Protocol Outline:

Protein Tagging: A version of CHD5 with an affinity tag (e.g., FLAG, HA) is expressed in

cells.

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.

Affinity Purification: The cell lysate is incubated with beads conjugated to an antibody against

the affinity tag, capturing the tagged CHD5 and its binding partners.

Washing and Elution: The beads are washed to remove non-specific binders, and the protein

complexes are eluted.

Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and/or digested with

trypsin, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-

MS/MS) to identify all proteins in the complex.

Site-Directed Mutagenesis
This technique is used to probe the function of specific domains or amino acid residues. By

introducing point mutations that disrupt a domain's function (e.g., mutating key residues in the

PHD fingers that abolish H3 binding), researchers can assess the impact on CHD5's ability to

regulate gene expression, inhibit cell proliferation, or suppress tumor growth in cellular and

animal models.[4] Studies using this method have demonstrated that the H3-binding ability of

the PHD domains is indispensable for CHD5's tumor suppressor function.[4]

Conclusion and Therapeutic Implications
CHD5 is a multi-domain chromatin remodeler whose function is intricately linked to its structure.

Its ability to read specific histone marks via its PHD and chromodomains, coupled with the ATP-

driven motor activity of its helicase domain, allows it to precisely regulate gene expression

programs essential for neuronal differentiation and tumor suppression. A thorough

understanding of its domain architecture and their specific interactions provides a foundation

for developing novel therapeutic strategies. For instance, small molecules designed to disrupt
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the interaction of the PHD domains with histone H3 or to inhibit the ATPase domain could

potentially modulate CHD5 activity, offering new avenues for cancer therapy, particularly in

tumors where CHD5 function is compromised.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b606638?utm_src=pdf-custom-synthesis
https://www.uniprot.org/uniprotkb/Q8TDI0/entry
https://www.genecards.org/cgi-bin/carddisp.pl?gene=CHD5
https://www.researchgate.net/figure/CHD5-chromatin-remodeling-protein-A-CHD-family-Shown-are-diagrammatic-representations_fig1_259719765
https://pmc.ncbi.nlm.nih.gov/articles/PMC3575599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3575599/
https://aacrjournals.org/cancerres/article/74/3/652/599196/Role-of-CHD5-in-Human-Cancers-10-Years-LaterRole
https://www.researchgate.net/figure/CHD-protein-interactions-partners-and-functions_tbl1_6125590
https://pmc.ncbi.nlm.nih.gov/articles/PMC8559672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8559672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8488160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8488160/
https://www.researchgate.net/publication/270053699_CHD5_chromodomain_helicase_DNA_binding_protein_5
https://pmc.ncbi.nlm.nih.gov/articles/PMC12080455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12080455/
https://www.benchchem.com/product/b606638#chd5-protein-structure-and-domains
https://www.benchchem.com/product/b606638#chd5-protein-structure-and-domains
https://www.benchchem.com/product/b606638#chd5-protein-structure-and-domains
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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